Dodeca-2,6,10-trienoic acid
Description
Contextualization within Natural Products Chemistry Research
In the realm of natural products chemistry, simple molecular frameworks often serve as the evolutionary starting point for a diverse array of bioactive compounds. Dodeca-2,6,10-trienoic acid represents one such elemental structure. While not a prominent bioactive compound in its own right, its chemical architecture is a key feature in more complex molecules isolated from natural sources. For instance, the well-studied isoprenoid farnesoic acid is a methylated derivative of this compound. nih.govebi.ac.uk Research into the synthesis and biological activity of these more complex natural products provides insight into the potential for chemical diversity that can be built upon the this compound backbone.
Significance as a Polyunsaturated Fatty Acid Scaffold in Research
The this compound structure is that of a polyunsaturated fatty acid (PUFA), a class of molecules of great interest in chemical and biological research. nih.gov The presence of multiple double bonds in the carbon chain offers numerous sites for chemical modification, making it a versatile scaffold for the synthesis of novel compounds. Researchers utilize such scaffolds to create libraries of related molecules, which can then be screened for various biological activities. The study of derivatives of the this compound scaffold, for example, has led to the discovery of compounds with potential antimicrobial properties. jmb.or.kr This underscores the value of the parent structure as a launchpad for developing new chemical entities.
Overview of Academic Research Trajectories
Academic research involving the this compound scaffold has primarily followed the trajectory of its more complex derivatives. A significant area of investigation has been the exploration of farnesoic acid and its analogues. nih.govjmb.or.kr Farnesoic acid, which is 3,7,11-trimethylthis compound, is a known autoregulatory substance in some fungi and a precursor in the biosynthesis of juvenile hormones in some insects. ebi.ac.ukjmb.or.kr Consequently, much of the research has been directed towards understanding and manipulating the biological activities of these derivatives. This includes the synthesis of amide and ester derivatives to probe structure-activity relationships, particularly in the context of antifungal and antibacterial activities. jmb.or.kr
Interactive Data Tables
Below are data tables detailing the chemical properties of this compound and a summary of research findings on one of its key derivatives, Farnesoic acid.
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | (2E,6E,10E)-dodeca-2,6,10-trienoic acid | nih.gov |
| Molecular Formula | C12H18O2 | nih.gov |
| Molecular Weight | 194.27 g/mol | nih.gov |
| Monoisotopic Mass | 194.130679813 Da | nih.gov |
| ChEBI ID | CHEBI:36972 | nih.gov |
Table 2: Selected Research Findings on Farnesoic Acid Derivatives
| Derivative | Research Focus | Key Finding | Reference |
| Farnesoic acid (3,7,11-trimethyl-dodeca-2,6,10-trienoic acid) | Morphogenic regulation in Candida albicans | Identified as an autoregulatory substance that can regulate the morphological transition in the fungus. | jmb.or.kr |
| 3,7,11-trimethyl-dodeca-2,6,10-trienoic acid amide | Antifungal activity | Showed potent antifungal activity against Aspergillus niger, Candida albicans, and Trichophyton sp. | jmb.or.kr |
| Geranylgeranoic acid (a related isoprenoid) | Antibacterial activity | Exhibited potent antibacterial activity against Salmonella typhimurium, Proteus vulgaris, and Bacillus subtilis. | jmb.or.kr |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H18O2 |
|---|---|
Molecular Weight |
194.27 g/mol |
IUPAC Name |
(2E,6E,10E)-dodeca-2,6,10-trienoic acid |
InChI |
InChI=1S/C12H18O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h2-3,6-7,10-11H,4-5,8-9H2,1H3,(H,13,14)/b3-2+,7-6+,11-10+ |
InChI Key |
RDTZLVAIDUPJHK-DJWHJZFYSA-N |
Isomeric SMILES |
C/C=C/CC/C=C/CC/C=C/C(=O)O |
Canonical SMILES |
CC=CCCC=CCCC=CC(=O)O |
Origin of Product |
United States |
Nomenclature and Stereochemical Considerations in Research
Systematic Naming Conventions in Chemical Literature
The nomenclature of Dodeca-2,6,10-trienoic acid is governed by the International Union of Pure and Applied Chemistry (IUPAC) rules. The name itself provides a clear description of the molecule's structure. "Dodeca-" indicates a twelve-carbon chain. The "-trien-" component signifies the presence of three carbon-carbon double bonds, and "-oic acid" denotes the carboxyl group (-COOH) at one end of the chain, which defines it as a carboxylic acid. The numbers "2, 6, 10" specify the starting positions of these three double bonds along the carbon chain, with the carboxyl carbon being C1.
In scientific literature, this compound and its derivatives are often discussed with specific stereochemistry, which is crucial for defining their biological activity and chemical properties.
Isomeric Forms and Their Distinctions in Scientific Inquiry
Isomerism plays a critical role in the function and identification of this compound. The presence of multiple double bonds allows for both geometric and structural isomerism, each with unique characteristics.
Table 1: Potential Geometric Isomers of this compound
| Isomer Configuration |
|---|
| (2E,6E,10E)-Dodeca-2,6,10-trienoic acid |
| (2E,6E,10Z)-Dodeca-2,6,10-trienoic acid |
| (2E,6Z,10E)-Dodeca-2,6,10-trienoic acid |
| (2Z,6E,10E)-Dodeca-2,6,10-trienoic acid |
| (2E,6Z,10Z)-Dodeca-2,6,10-trienoic acid |
| (2Z,6E,10Z)-Dodeca-2,6,10-trienoic acid |
| (2Z,6Z,10E)-Dodeca-2,6,10-trienoic acid |
Structural isomers of dodecatrienoic acid have the same molecular formula, C12H18O2, but differ in the arrangement of their atoms, specifically the positions of the three double bonds. nih.gov These variations in double bond location result in distinct chemical and physical properties. For example, dodeca-2,4,6-trienoic acid, with conjugated double bonds, will exhibit different spectroscopic and reactive properties compared to the non-conjugated this compound. nih.govwikidata.org
Table 2: Comparison of this compound with a Structural Isomer
| Compound Name | Molecular Formula | Position of Double Bonds | System of Double Bonds |
|---|---|---|---|
| This compound | C12H18O2 | 2, 6, 10 | Isolated |
Relationship to Methyl-Branched Trienoic Acids (e.g., Farnesoic Acid)
This compound is the parent structure for a class of biologically important isoprenoid compounds, most notably farnesoic acid. nih.gov Farnesoic acid is chemically named (2E,6E)-3,7,11-trimethylthis compound. nist.govechelon-inc.com It is structurally a this compound with the addition of three methyl groups at the 3, 7, and 11 positions. nih.gov
This methyl branching has profound biological implications. Farnesoic acid is a known insect juvenile hormone, playing a crucial role in regulating development, reproduction, and metamorphosis. echelon-inc.com The unbranched this compound does not possess the same hormonal activity, highlighting the specificity of biological receptors for the size, shape, and electronic distribution conferred by the methyl groups. The study of this compound and its branched derivatives provides valuable insights into the structure-activity relationships of lipid signaling molecules.
Table 3: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| (2E,6E,10E)-Dodeca-2,6,10-trienoic acid |
| (2E,6E,10Z)-Dodeca-2,6,10-trienoic acid |
| (2E,6Z,10E)-Dodeca-2,6,10-trienoic acid |
| (2Z,6E,10E)-Dodeca-2,6,10-trienoic acid |
| (2E,6Z,10Z)-Dodeca-2,6,10-trienoic acid |
| (2Z,6E,10Z)-Dodeca-2,6,10-trienoic acid |
| (2Z,6Z,10E)-Dodeca-2,6,10-trienoic acid |
| (2Z,6Z,10Z)-Dodeca-2,6,10-trienoic acid |
| Dodeca-2,4,6-trienoic acid |
| (2E,4E,6E)-dodeca-2,4,6-trienoic acid |
| Farnesoic acid |
Natural Occurrence and Isolation Methodologies in Research
Occurrence in Biological Systems and Organisms
The distribution of Dodeca-2,6,10-trienoic acid and its related forms, particularly its methylated analog 3,7,11-trimethylthis compound (commonly known as farnesoic acid), is widespread in nature.
Research has identified the presence of these compounds in various plant species. For instance, 3,7,11-trimethylthis compound has been reported in the wild tomato species Solanum habrochaites. nih.govnih.gov This plant is known for producing a variety of sesquiterpenes as a defense mechanism. wiley.com
In species of the genus Echinacea, known for their use in herbal medicine, various derivatives of dodecatrienoic acid have been identified. nih.gov These are typically in the form of N-alkylamides, which are believed to contribute to the plant's biological activities. For example, Echinacea purpurea contains compounds such as Dodeca-2E,4E,8Z-trienoic acid isobutylamide. uni.lu Bioassay-guided fractionation of Echinacea purpurea extracts has led to the isolation of novel derivatives like 8,11-dihydroxy-dodeca-2E,4E,9E-trienoic acid isobutylamide. mdpi.comresearchgate.net
The fungal kingdom is another significant source of these molecules. The pathogenic fungus Candida albicans is known to excrete farnesoic acid (3,7,11-trimethyl-dodeca-2,6,10-trienoic acid). washington.edumdpi.com Other fungi, such as Bipolaris sp., produce related compounds like (2E,4E,6E)-6,8-dimethyldeca-2,4,6-trienoic acid. echelon-inc.com
Endophytic bacteria also synthesize complex derivatives. A notable example is (2E,6E,10Z)-12-hydroxy-10-(hydroxymethyl)-6-methyl-2-(4-methylpent-3-enyl)this compound, which was identified in Bacillus velezensis, a bacterium isolated from the bulbs of Lilium leucanthum. nih.gov Furthermore, various unique fatty acids, including trienoic acids, have been found in microorganisms like Streptomyces species. echelon-inc.com
In invertebrates, 3,7,11-trimethylthis compound (farnesoic acid) plays a crucial role as a key intermediate in hormone biosynthesis. In insects, the oxidation of farnesol (B120207) to farnesoic acid is a pivotal step in the production of juvenile hormones, which regulate development, metamorphosis, and reproduction. nih.govnih.gov This process has been studied in insects such as the tobacco hornworm (Manduca sexta) and the mosquito (Aedes aegypti). nih.govnih.gov
In crustaceans, farnesoic acid is the direct precursor to the reproductive hormone methyl farnesoate. An enzyme, farnesoic acid O-methyltransferase, converts farnesoic acid into methyl farnesoate, which is involved in reproductive maturation and sex determination. mdpi.com
Table 1: Natural Occurrence of this compound and Its Derivatives
| Category | Organism | Compound/Derivative Identified | Reference(s) |
| Flora | Solanum habrochaites (Wild Tomato) | 3,7,11-Trimethylthis compound | nih.govnih.gov |
| Echinacea purpurea | Dodeca-2E,4E,8Z-trienoic acid isobutylamide | uni.lu | |
| Echinacea purpurea | 8,11-dihydroxy-dodeca-2E,4E,9E-trienoic acid isobutylamide | mdpi.comresearchgate.net | |
| Fungi | Candida albicans | 3,7,11-Trimethylthis compound (Farnesoic acid) | washington.edumdpi.com |
| Bacteria | Bacillus velezensis | (2E,6E,10Z)-12-hydroxy-10-(hydroxymethyl)-6-methyl-2-(4-methylpent-3-enyl)this compound | nih.gov |
| Invertebrates | Manduca sexta (Tobacco Hornworm) | Farnesoic acid (Juvenile Hormone Precursor) | nih.govwashington.edu |
| Crustaceans | Farnesoic acid (Methyl Farnesoate Precursor) |
Advanced Chromatographic and Spectroscopic Isolation Techniques
The isolation and purification of this compound and its derivatives from their natural sources are critical for their structural elucidation and further study. This process typically involves a multi-step approach combining various extraction and chromatography methods.
The initial step in isolating these compounds involves extraction from the biological matrix. The choice of solvent is crucial and depends on the polarity of the target molecule. For extracting N-alkylamides from Echinacea purpurea roots, 70% ethanol (B145695) is commonly used as the extraction solvent. The process often involves macerating the plant material for a period to ensure efficient extraction.
For more complex fractionations, a series of solvents with varying polarities are used. For example, an initial ethanol extract can be dissolved in water and then sequentially partitioned with less polar solvents like petroleum ether and dichloromethane (B109758) to separate compounds based on their solubility. Hexane and ethanol have also been used for the initial extraction from Echinacea prior to bioassay-guided fractionation. mdpi.com
Following extraction, purification is achieved through various chromatographic techniques. Column chromatography is a fundamental tool for the large-scale separation of compounds from the crude extract. Silica (B1680970) gel is a common stationary phase, and a gradient elution system, such as petroleum ether-ethyl acetate (B1210297), allows for the separation of fractions with different polarities. For further purification of specific fractions, Sephadex LH-20 column chromatography is often employed, which separates molecules based on their size.
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the final purification and analysis of these compounds. Reverse-phase HPLC using a C18 column is a powerful method for separating closely related molecules. The purity of the isolated compounds is typically verified by analytical HPLC. For instance, synthetic fatty acids have been purified using silica gel column chromatography followed by HPLC on a Wakosil 5 SIL column to yield the final, pure product.
Table 2: Summary of Isolation and Purification Techniques
| Technique | Details | Purpose | Reference(s) |
| Solvent Extraction | Use of 70% ethanol, followed by partitioning with petroleum ether and dichloromethane. | Initial extraction and crude fractionation from plant material. | |
| Column Chromatography | Silica gel with petroleum ether-ethyl acetate gradient. | Separation of crude extract into less complex fractions. | |
| Column Chromatography | Sephadex LH-20. | Further purification, often based on molecular size. | |
| HPLC | Reverse-phase C18 columns. | High-resolution final purification and purity analysis. | |
| HPLC | Normal-phase (e.g., Wakosil 5 SIL) with hexane:EtOAc. | Purification of synthetic products. |
Chemical Synthesis and Synthetic Route Development
Total Synthesis Approaches to Dodeca-2,6,10-trienoic Acid
Total synthesis refers to the complete chemical synthesis of a complex organic molecule from simple, commercially available precursors. For this compound, this involves a series of carefully planned steps to construct the 12-carbon chain and introduce the three double bonds at the correct positions.
Multi-Step Synthetic Strategies
The synthesis of this compound is typically achieved through a convergent or linear multi-step approach. A linear synthesis involves the sequential modification of a starting material, adding pieces to it one by one. In contrast, a convergent synthesis involves the independent synthesis of different fragments of the molecule, which are then joined together at a later stage.
A plausible retrosynthetic analysis, a method of working backward from the target molecule, might disconnect the molecule at the double bonds, suggesting smaller building blocks that can be coupled together. For instance, the molecule could be conceptually broken down into smaller aldehyde, ketone, or phosphonate fragments. These fragments are then synthesized and subsequently connected using powerful carbon-carbon bond-forming reactions.
Key Reaction Methodologies
Several key reactions are instrumental in the total synthesis of unsaturated fatty acids like this compound. These reactions are chosen for their reliability and stereoselectivity, which is the ability to form a specific isomer of the product.
Horner-Wadsworth-Emmons (HWE) Reaction : This reaction is a widely used method for the formation of carbon-carbon double bonds and is particularly effective in creating E-alkenes (trans isomers) with high selectivity. wikipedia.orgyoutube.comorganic-chemistry.org The HWE reaction involves the reaction of a stabilized phosphonate carbanion with an aldehyde or ketone. wikipedia.orgyoutube.com The phosphonate carbanion is generated by treating a phosphonate ester with a base. The resulting intermediate then eliminates a phosphate (B84403) salt to form the alkene. organic-chemistry.org The advantage of the HWE reaction is that the phosphate byproduct is easily removed by washing with water, simplifying the purification of the final product. organic-chemistry.org
Aldol Reactions : The aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic chemistry that joins two carbonyl compounds to form a β-hydroxy carbonyl compound. wikipedia.orgnih.govmasterorganicchemistry.com This initial product can then be dehydrated to yield an α,β-unsaturated carbonyl compound. thieme-connect.de The reaction can be catalyzed by either acid or base. wikipedia.org By carefully choosing the reactants and reaction conditions, chemists can control the stereochemical outcome of the reaction, making it a valuable tool in the synthesis of complex molecules with multiple stereocenters. nih.gov
| Reaction Name | Reactants | Product | Key Features |
| Horner-Wadsworth-Emmons | Phosphonate ester, Aldehyde/Ketone, Base | Alkene (predominantly E-isomer) | High E-selectivity, water-soluble byproduct. wikipedia.orgorganic-chemistry.org |
| Aldol Addition | Two carbonyl compounds (aldehydes/ketones) | β-hydroxy carbonyl compound | Forms a new carbon-carbon bond and a hydroxyl group. wikipedia.orgmasterorganicchemistry.com |
| Aldol Condensation | β-hydroxy carbonyl compound | α,β-unsaturated carbonyl compound | Involves the elimination of a water molecule. thieme-connect.de |
Targeted Synthesis of Specific Isomers
The biological activity of this compound can be highly dependent on the geometry of its double bonds (cis or trans). Therefore, the ability to synthesize specific isomers is of great importance.
The Horner-Wadsworth-Emmons reaction, as mentioned, generally provides excellent selectivity for the E-isomer. wikipedia.org To obtain the Z-isomer (cis), a variation known as the Still-Gennari modification of the HWE reaction can be employed. This modification uses phosphonates with electron-withdrawing groups and specific reaction conditions (e.g., potassium bis(trimethylsilyl)amide as the base in the presence of 18-crown-6) to favor the formation of the Z-alkene.
Another powerful tool for the stereoselective synthesis of alkenes is the Wittig reaction. While the standard Wittig reaction often gives a mixture of E and Z isomers, modifications using unstabilized ylides tend to favor the Z-isomer, whereas stabilized ylides favor the E-isomer. The choice of the appropriate Wittig reagent and reaction conditions is therefore crucial for controlling the stereochemical outcome.
Semi-Synthesis from Precursors
Semi-synthesis involves the use of a naturally occurring compound as a starting material, which is then chemically modified to yield the desired product. This approach can be more efficient than total synthesis if a suitable precursor is readily available.
For this compound, a potential precursor could be a more saturated fatty acid of a similar chain length, which could then undergo dehydrogenation reactions to introduce the double bonds. However, controlling the position and stereochemistry of the newly formed double bonds can be challenging.
A more plausible semi-synthetic route could start from a naturally occurring polyunsaturated fatty acid that already contains some of the required double bonds. For instance, a longer-chain fatty acid could be oxidatively cleaved to yield a shorter fragment containing the desired functionality, which could then be further elaborated to the final product. Another approach could involve the use of farnesoic acid, a structurally related natural product, which is a 3,7,11-trimethylthis compound. nih.govnist.gov Chemical removal of the methyl groups, while challenging, could in principle lead to the target molecule.
Biosynthesis and Metabolic Pathways
Enzymatic Pathways in Biological Systems
The synthesis of farnesoic acid in many organisms originates from farnesyl pyrophosphate (FPP), a central intermediate in the isoprenoid and sterol biosynthetic pathways. nih.govnih.gov The conversion of FPP to farnesoic acid involves a series of enzymatic steps, including dephosphorylation and subsequent oxidations.
A crucial step in the biosynthesis of farnesoic acid is the oxidation of its aldehyde precursor, farnesal (B56415). This reaction is catalyzed by aldehyde dehydrogenases (ALDHs). In insects, a specific fatty aldehyde dehydrogenase, farnesal dehydrogenase, has been identified as the enzyme responsible for this conversion. nih.govnih.gov For instance, in the mosquito Aedes aegypti, the enzyme AaALDH3, a NAD(+)-dependent class 3 ALDH, oxidizes farnesal to farnesoic acid. nih.govresearchgate.net This step is a key part of the juvenile hormone biosynthetic pathway, which regulates development and reproduction in insects. nih.govresearcher.life The activity of farnesal dehydrogenase can be a regulatory point in the synthesis of farnesoic acid and, consequently, juvenile hormones. nih.gov
The enzymatic reaction catalyzed by farnesal dehydrogenase is as follows: (2E,6E)-farnesal + NAD+ + H₂O → (2E,6E)-farnesoate + NADH + 2 H+ nih.gov
Following its synthesis, farnesoic acid can be further metabolized. A significant modification is its methylation to form methyl farnesoate. This reaction is catalyzed by the enzyme farnesoic acid O-methyltransferase (FAMeT). osti.govmdpi.com This enzymatic step is particularly important in crustaceans, where methyl farnesoate functions as a hormone analogous to the juvenile hormones of insects, regulating processes such as molting and reproduction. osti.govfrontiersin.org FAMeT transfers a methyl group from S-adenosyl-L-methionine (SAM) to the carboxyl group of farnesoic acid. mdpi.com The expression and activity of FAMeT are often regulated in a tissue-specific and developmental stage-specific manner, indicating its critical role in crustacean physiology. frontiersin.org
The biosynthesis of dodeca-2,6,10-trienoic acid is deeply embedded within the broader isoprenoid and cholesterol biosynthetic pathways. The precursor for all isoprenoids, including farnesoic acid, is isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). nih.gov These five-carbon units are sequentially condensed to form geranyl pyrophosphate (GPP) and then farnesyl pyrophosphate (FPP), a 15-carbon molecule that serves as a critical branch point. nih.gov
FPP can be directed towards the synthesis of various molecules, including sterols (like cholesterol in vertebrates and ergosterol (B1671047) in fungi), dolichols, and ubiquinones. nih.govsemanticscholar.org Alternatively, FPP can be dephosphorylated to farnesol (B120207), which is then oxidized to farnesal and subsequently to farnesoic acid. acs.org Therefore, the pool of FPP is a key determinant for the production of farnesoic acid.
Research has shown that inhibiting enzymes downstream of FPP in the cholesterol biosynthesis pathway can lead to an accumulation of FPP and a subsequent increase in the production of FPP-derived metabolites, including farnesoic acid. For example, the use of squalene (B77637) synthase inhibitors, which block the conversion of FPP to squalene, results in a significant increase in the synthesis and excretion of farnesoic acid and its derivatives. acs.org This highlights the direct linkage and competitive nature of these pathways for the common precursor, FPP.
Table 1: Key Molecules in the Biosynthesis of this compound
| Molecule Name | Chemical Formula | Role |
|---|---|---|
| Farnesyl Pyrophosphate (FPP) | C₁₅H₂₈O₇P₂ | Precursor for farnesoic acid and other isoprenoids |
| Farnesol | C₁₅H₂₆O | Intermediate, precursor to farnesal |
| Farnesal | C₁₅H₂₄O | Intermediate, precursor to farnesoic acid |
| This compound (Farnesoic Acid) | C₁₅H₂₄O₂ | The final product of this specific pathway |
Microbial Biosynthetic Routes
The production of this compound and related sesquiterpenoids is not limited to higher organisms and has been observed in various microorganisms.
The opportunistic fungal pathogen Candida albicans is known to produce farnesol as a quorum-sensing molecule that regulates its morphological transition from yeast to hyphal form. nih.gov The biosynthesis of farnesol in C. albicans proceeds from FPP, an intermediate in the ergosterol biosynthesis pathway. nih.govnih.gov Some strains of C. albicans have been shown to further metabolize farnesol to farnesoic acid. This suggests the presence of active farnesol and farnesal dehydrogenase pathways in these particular strains. The production of farnesoic acid, in addition to farnesol, adds another layer of complexity to the quorum-sensing system of this fungus.
While the production of various fatty acids and sesquiterpenoids by bacteria is well-documented, specific details on the natural biosynthesis of this compound are less prevalent in the literature. Bacteria possess the fundamental metabolic pathways, such as the mevalonate (B85504) (MVA) or the methylerythritol phosphate (B84403) (MEP) pathway, to produce the isoprenoid precursor FPP. nih.gov This FPP can then be acted upon by various enzymes to generate a diverse array of sesquiterpenoids.
Metabolic engineering efforts have successfully utilized microorganisms like Escherichia coli and Saccharomyces cerevisiae to produce sesquiterpenes by introducing heterologous genes for terpene synthases and engineering the precursor pathways. However, the natural, endogenous production of farnesoic acid by a wide range of bacteria is an area that requires further investigation. Some bacteria are known to metabolize fatty acids through various oxidative pathways, and it is plausible that certain bacterial species possess the enzymatic machinery to convert farnesol or farnesal to farnesoic acid, though specific examples are not extensively characterized.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Farnesoic acid |
| Farnesal |
| Farnesol |
| Farnesyl pyrophosphate |
| Methyl farnesoate |
| S-adenosyl-L-methionine |
| Isopentenyl pyrophosphate |
| Dimethylallyl pyrophosphate |
| Geranyl pyrophosphate |
| Cholesterol |
| Ergosterol |
| Dolichols |
| Ubiquinones |
Intermediates and Precursors in Biosynthesis
The biosynthesis of this compound would theoretically commence with the de novo synthesis of a saturated 12-carbon fatty acid, lauric acid (dodecanoic acid). This process universally starts with the precursor molecule, Acetyl-CoA.
The initial and committed step in fatty acid synthesis is the carboxylation of acetyl-CoA to form malonyl-CoA, a reaction catalyzed by the enzyme acetyl-CoA carboxylase (ACC). The subsequent elongation of the carbon chain occurs through a series of reactions catalyzed by the multi-enzyme complex, fatty acid synthase (FAS). In this cycle, the two-carbon units from malonyl-CoA (in the form of malonyl-ACP) are sequentially added to the growing acyl chain.
For the synthesis of a 12-carbon chain, one molecule of acetyl-ACP serves as the primer, and five molecules of malonyl-ACP act as the donors of two-carbon units. The intermediates in this chain elongation process are acyl carrier protein (ACP) thioesters.
Once the saturated 12-carbon backbone of lauric acid (12:0-ACP) is formed, a series of desaturation steps are necessary to introduce the three double bonds at the Δ², Δ⁶, and Δ¹⁰ positions. These reactions are catalyzed by fatty acid desaturase enzymes. The direct precursor to this compound would be lauric acid. The introduction of the double bonds could occur in a stepwise manner, leading to mono- and di-unsaturated intermediates before the final tri-unsaturated product is formed. The plausible intermediates would therefore be dodecenoic acid and dodecadienoic acid isomers.
The table below outlines the key precursors and intermediates in the proposed biosynthetic pathway.
| Compound Name | Chemical Formula | Role in Biosynthesis |
| Acetyl-CoA | C₂₃H₃₈N₇O₁₇P₃S | Primary precursor for fatty acid synthesis |
| Malonyl-CoA | C₂₄H₃₈N₇O₂₀P₃S | Elongation unit in fatty acid synthesis |
| Lauric acid (Dodecanoic acid) | C₁₂H₂₄O₂ | Saturated C12 precursor |
| Dodecenoic acid isomers | C₁₂H₂₂O₂ | Potential monounsaturated intermediates |
| Dodecadienoic acid isomers | C₁₂H₂₀O₂ | Potential diunsaturated intermediates |
Regulation of Biosynthetic Enzymes
Acetyl-CoA Carboxylase (ACC): As the enzyme catalyzing the committed step in fatty acid biosynthesis, ACC is a major site of regulation. Its activity is controlled through both allosteric regulation and covalent modification. Citrate acts as a key allosteric activator, signaling an abundance of acetyl-CoA and energy, thereby promoting fatty acid synthesis. Conversely, long-chain acyl-CoAs, the end products of the pathway, act as feedback inhibitors. Hormonal signals can also regulate ACC activity through phosphorylation (inactivating) and dephosphorylation (activating) events.
Fatty Acid Synthase (FAS): The expression of the FAS gene is also tightly regulated. This regulation primarily occurs at the transcriptional level. Various transcription factors, responding to hormonal and dietary signals, can upregulate or downregulate the synthesis of the FAS enzyme complex. For instance, in many organisms, high carbohydrate intake leads to increased FAS expression to convert excess sugars into fatty acids for storage.
Secondary metabolites within an organism can also play a regulatory role, sometimes acting as endogenous biocides or "endocides" that can inhibit the growth and development of the producing organism itself, suggesting complex feedback loops in metabolic pathways.
Chemical Reactivity and Transformation Studies
Olefin Reactivity
The three olefinic bonds in the dodeca-2,6,10-trienoic acid backbone are susceptible to addition and isomerization reactions. The reactivity of a specific double bond can be influenced by its position within the chain and the presence of substituents, as seen in farnesoic acid.
Hydrogenation Studies
Hydrogenation is a chemical reaction that results in an addition of hydrogen, usually to unsaturated C=C bonds. The selective hydrogenation of polyunsaturated fatty acids is a critical process, often aimed at reducing the number of double bonds to improve stability or to synthesize specific saturated or mono-unsaturated products.
Catalytic hydrogenation of carboxylic acids can lead to the saturation of the carbon chain, the reduction of the carboxyl group to an alcohol, or complete reduction to an alkane, depending on the catalyst and reaction conditions. While specific studies on the complete hydrogenation of this compound are not widely documented, research on related long-chain fatty acids provides insight into potential catalytic systems. For instance, studies on dodecanoic acid have shown that iridium-based catalysts can be highly effective. The choice of support material for the iridium catalyst significantly influences the product distribution, yielding either the corresponding alcohol (dodecanol) or the fully saturated alkane (dodecane). mdpi.com For example, an Ir/Nb₂O₅ catalyst showed high selectivity for dodecanol, whereas an Ir/MoO₃ catalyst primarily produced dodecane. mdpi.com
In the context of related unsaturated structures, methyl farnesoate, the methyl ester of farnesoic acid, has been hydrogenated using chiral semicorrin catalysts. epdf.pub Such processes are key in the synthesis of various biologically active molecules. The hydrogenation of polyunsaturated fatty acids typically proceeds stepwise, allowing for the potential isolation of partially hydrogenated intermediates.
| Catalyst | Support | H₂ Pressure (MPa) | Temperature (°C) | Major Product(s) | Reference |
| Iridium | Niobium(V) oxide (Nb₂O₅) | 4.0 | 170 | Dodecanol | mdpi.com |
| Iridium | Molybdenum(VI) oxide (MoO₃) | 8.0 | 200 | Dodecane | mdpi.com |
| Iridium | Tantalum(V) oxide (Ta₂O₅) | 8.0 | 200 | Dodecanol, Dodecane | mdpi.com |
| Iridium | Zirconium(IV) oxide (ZrO₂) | 8.0 | 200 | Low Conversion | mdpi.com |
| Copper-Chromite | - | 10-30 | 250-350 | Fatty Alcohols | mdpi.com |
This table presents data from the hydrogenation of dodecanoic acid, a saturated C12 analogue, to illustrate catalyst systems applicable for the reduction of long-chain carboxylic acids.
Epoxidation Reactions
Epoxidation is the reaction of an alkene with a reagent to form an epoxide. In polyunsaturated molecules like this compound, the challenge lies in achieving regioselectivity (epoxidizing a specific double bond) and stereoselectivity. Much of the research in this area has focused on farnesoic acid and its ester, methyl farnesoate, due to their role as precursors to insect juvenile hormones. researchmap.jpresearchgate.net
The terminal 10,11-double bond is often the target for epoxidation. This transformation can be achieved using peroxy acids, such as 3-chloroperoxybenzoic acid (m-CPBA). researchmap.jpresearchgate.net This method has been successfully used to convert methyl (2E,6E)-farnesoate into methyl (2E,6E)-(10R,S)-10,11-epoxy-3,7,11-trimethyl-2,6-dodecadienoate, also known as juvenile hormone III (JH III). researchgate.net
Enzymatic epoxidation offers high selectivity. The cytochrome P450 monooxygenase, CYP15A1, has been identified as the enzyme that catalyzes the epoxidation of methyl farnesoate to JH III in insects. pnas.org This enzyme exhibits remarkable regio- and stereoselectivity, almost exclusively producing the natural (10R)-epoxide enantiomer. pnas.org The enzyme is highly specific to the geometry of the substrate, showing activity only when the C2,C3 double bond of methyl farnesoate is in the trans configuration. researchgate.net
| Substrate | Reagent/Catalyst | Key Conditions | Product | Selectivity | Reference |
| Methyl (2E,6E)-farnesoate | m-CPBA | Dichloromethane (B109758) | (±)-Juvenile Hormone III | Regioselective for 10,11-double bond | researchmap.jpresearchgate.net |
| Methyl (2E,6E)-farnesoate | CYP15A1 Enzyme | Reconstituted system with P450 reductase | (10R)-Juvenile Hormone III | Regio- and stereoselective (≈98:2 for 10R) | pnas.org |
| Farnesol (B120207) derivatives | m-CPBA | Basic conditions | Epoxy-farnesol | - | |
| Farnesoic acid | P450 Epoxidase (in Lepidoptera) | In vivo | Juvenile Hormone Acid III | Epoxidation before esterification | ebi.ac.uk |
Isomerization Studies
The double bonds in this compound can undergo both positional and geometric (cis/trans or E/Z) isomerization under certain conditions. Geometric isomerization can occur at the α,β-unsaturated double bond (C2-C3) during chemical synthesis. For example, during the esterification of (2E,6E)-farnesoic acid using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and 4-dimethylaminopyridine (B28879) (DMAP), a degree of isomerization at the C2-C3 position was observed, yielding a mixture of (2E,6E) and (2Z,6E) isomers of the corresponding methyl ester. researchmap.jp
Positional isomerization, where the double bonds migrate along the carbon chain to form a conjugated system, is a known reaction for polyunsaturated fatty acids, typically promoted by treatment with a strong base (alkali isomerization). nih.gov For instance, linoleic acid can be isomerized with potassium hydroxide (B78521) in 1-butanol (B46404) to produce conjugated linoleic acids. nih.gov While specific studies detailing the conjugation of all three double bonds in this compound are scarce, the principles suggest that such a transformation is chemically feasible, potentially leading to various conjugated dodecatrienoic acid isomers. The synthesis of specific geometric isomers of precursors like farnesol often requires carefully controlled stereoselective routes to avoid the formation of isomeric mixtures. nih.gov
| Substrate | Conditions | Type of Isomerization | Product(s) | Observations | Reference |
| (2E,6E)-Farnesoic acid | EDCI, DMAP, Methanol-d₄, CH₂Cl₂ | Geometric (E/Z) | Mixture of [²H₃]methyl (2E,6E)-farnesoate and [²H₃]methyl (2Z,6E)-farnesoate | Isomerization at the conjugated C2-C3 double bond; 7:3 ratio of E:Z isomers at C2. | researchmap.jp |
| Linoleic Acid | KOH, 1-butanol, reflux | Positional & Geometric | 9Z,11E- and 10E,12Z-octadecadienoic acid | Formation of conjugated double bonds. | nih.gov |
| Farnesal (B56415) | Acid or Base catalysis | Geometric (E/Z) | (2Z,6Z) farnesal isomerizes to (2E,6Z) farnesal | Isomerization of the α,β-unsaturated aldehyde. | cardiff.ac.uk |
Carboxylic Acid Reactivity
The carboxyl group (-COOH) is the second major reactive center of the molecule, enabling the formation of various derivatives such as esters and amides through nucleophilic acyl substitution.
Esterification Reactions
Esterification is the reaction of a carboxylic acid with an alcohol to form an ester and water. This reaction is fundamental in both synthetic chemistry and biological systems. Farnesoic acid is readily converted to its corresponding esters under various conditions.
A common laboratory method involves the use of coupling agents. For example, farnesoic acid has been esterified with a range of alcohols using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). jmb.or.kr This method proceeds without causing E/Z isomerization. jmb.or.kr Another approach is the use of diazomethane, which converts carboxylic acids to their methyl esters efficiently. pnas.org Acid-catalyzed Fischer esterification, for example, using ethanolic hydrogen chloride, can also be employed to produce the corresponding ethyl ester, although this method may sometimes be accompanied by side reactions or isomerization. pnas.org
| Alcohol | Reagents/Catalyst | Solvent | Product | Yield | Reference |
| Methanol-d₄ | EDCI, DMAP | Dichloromethane (CH₂Cl₂) | [²H₃]Methyl (2E,6E/2Z,6E)-farnesoate | 93% (total) | researchmap.jp |
| Methanol (B129727) | Diazomethane | Diethyl ether | Methyl (2E,6E)-farnesoate | - | pnas.org |
| Ethanol (B145695) | Ethanolic Hydrogen Chloride | Ethanol | Ethyl farnesoate | - | pnas.org |
| Various Alcohols | EDCI | - | Various alkyl farnesoates | - | jmb.or.kr |
| t-Butyl alcohol | Thionyl chloride, then alcohol | Benzene | t-Butyl 3,7,11-trimethyldodeca-2,4,10-trienoate | - | google.com |
Amidation Reactions
Amidation is the formation of an amide from a carboxylic acid and an amine. This reaction is crucial for the synthesis of many biologically active molecules. Similar to esterification, the direct reaction between a carboxylic acid and an amine is often slow and requires activation of the carboxyl group.
A successful strategy for the synthesis of farnesoic acid amides involves a two-step process. First, farnesoic acid is condensed with N-hydroxysuccinimide using EDCI as a coupling agent to form a reactive N-hydroxysuccinimidyl ester intermediate. This activated ester is then treated with a desired amine to yield the corresponding amide in good yields, without isomerization of the double bonds. jmb.or.kr This method has been used to prepare a variety of primary, secondary, and tertiary amides of farnesoic acid. jmb.or.kr
| Amine | Activating Agent | Intermediate | Product | Reference |
| Ammonia | EDCI, N-hydroxysuccinimide | N-hydroxysuccinimidyl farnesoate | 3,7,11-trimethyl-dodeca-2,6,10-trienoic acid amide | jmb.or.kr |
| Methylamine | EDCI, N-hydroxysuccinimide | N-hydroxysuccinimidyl farnesoate | 3,7,11-trimethyl-dodeca-2,6,10-trienoic acid methylamide | jmb.or.kr |
| Dimethylamine | EDCI, N-hydroxysuccinimide | N-hydroxysuccinimidyl farnesoate | 3,7,11-trimethyl-dodeca-2,6,10-trienoic acid dimethylamide | jmb.or.kr |
| Aniline | EDCI, N-hydroxysuccinimide | N-hydroxysuccinimidyl farnesoate | 3,7,11-trimethyl-dodeca-2,6,10-trienoic acid phenylamide | jmb.or.kr |
| Piperidine | EDCI, N-hydroxysuccinimide | N-hydroxysuccinimidyl farnesoate | (3,7,11-trimethyl-dodeca-2,6,10-trienoyl)-piperidine | jmb.or.kr |
Oxidation and Reduction Pathways
The chemical reactivity of this compound is largely dictated by its constituent functional groups: three carbon-carbon double bonds and a carboxylic acid moiety. These sites are susceptible to a variety of oxidation and reduction reactions. The presence of multiple, non-conjugated double bonds allows for selective transformations, while the α,β-unsaturated system at the C2-C3 position exhibits distinct reactivity.
Oxidation Pathways: The double bonds in the this compound backbone can undergo several types of oxidation reactions. Common oxidative transformations include epoxidation, dihydroxylation, and oxidative cleavage. For instance, polyenoic acids can be converted to their corresponding epoxides using peroxy acids, or to diols using reagents like potassium permanganate (B83412) or osmium tetroxide. The permanganate-promoted oxidative cyclization of tetraenes to form bis-THF cores highlights a powerful application of oxidation in complex synthesis. soton.ac.uk
In a biological context, isomers of dodecatrienoic acid undergo metabolic oxidation. For example, (4E,6E,10E)-dodeca-4,6,10-trienoic acid is processed through the mitochondrial beta-oxidation pathway. smpdb.ca This process begins with its conversion to an acyl-CoA derivative, which is then transported into the mitochondria to be broken down, ultimately forming acetyl-CoA. smpdb.ca
The synthesis of polyenoic acids themselves often involves a key oxidation step. Analogous to the synthesis of farnesoic acid from farnesol, this compound can be prepared from its corresponding alcohol, dodeca-2,6,10-trienol, through oxidation.
Reduction Pathways: The reduction of this compound can target either the carbon-carbon double bonds or the carboxylic acid group.
Reduction of Alkenes: The three double bonds can be reduced to the corresponding saturated dodecanoic acid through catalytic hydrogenation. This is typically achieved using hydrogen gas with a metal catalyst such as palladium, platinum, or nickel. The reaction conditions can be controlled to achieve partial reduction, though selectivity between the non-conjugated double bonds can be challenging. Studies on related polyunsaturated alkylamides have demonstrated the successful reduction of carbon-carbon double bonds using catalytic hydrogenation. nih.gov
Reduction of the Carboxylic Acid: The carboxylic acid group is resistant to reduction by catalytic hydrogenation under conditions that reduce alkenes. Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), are required to reduce the carboxylic acid to the primary alcohol, dodeca-2,6,10-trienol. This reaction typically also reduces the double bonds unless specific protecting group strategies or specialized reagents are employed.
The following table summarizes representative transformation reactions related to oxidation and reduction of polyenoic acid systems.
| Reaction Type | Substrate Example | Reagent(s) | Product(s) | Reference |
|---|---|---|---|---|
| Biological β-Oxidation | (4E,6E,10E)-Dodeca-4,6,10-trienoic acid | Acyl-CoA Synthetase, Carnitine Palmitoyltransferase, Mitochondrial enzymes | Acetyl-CoA | smpdb.ca |
| Oxidative Cyclization | A C2-symmetric tetraene | Potassium permanganate (KMnO₄), Chiral phase-transfer catalyst | bis-Tetrahydrofuran core | soton.ac.uk |
| Catalytic Hydrogenation | N-[10-(13,14-methylenedioxyphenyl)-7(E)-pentaenoyl]-pyrrolidine | H₂, Catalyst | N-[10-(13,14-methylenedioxyphenyl)-pentanoyl]-pyrrolidine | nih.gov |
| Oxidation (Alcohol to Aldehyde) | (2R,4S,6E,8E,10E/Z)-2,4-Dimethyl-5-((triethylsilyl)oxy)dodeca-6,8,10-trienol | PhI(OAc)₂, TEMPO | Corresponding trienal | aua.gr |
Cyclization and Rearrangement Mechanisms
The polyunsaturated chain of this compound is a precursor for various cyclization reactions, leading to the formation of complex cyclic structures. These transformations can be initiated by acid catalysis, thermal conditions, or metal reagents, often proceeding with high regio- and stereoselectivity.
Acid-Catalyzed Cyclization: Polyenoic acids are known to undergo acid-catalyzed cyclization. rsc.org Strong acids like sulfuric acid can protonate one of the double bonds, initiating a cascade of intramolecular additions to form carbocyclic systems. rsc.orgresearchgate.net For example, homologues of retinoic acid cyclize under acidic conditions to yield hydrindene compounds. rsc.org The mechanism involves the formation of a cationic intermediate that is captured by another double bond within the same molecule. The regioselectivity of such cyclizations can often be predicted by analyzing the stability of the intermediate carbocations. wuxiapptec.com Chiral Brønsted acids have also been employed to achieve enantioselective carbocyclizations of unsaturated substrates. researchgate.net
Intramolecular Diels-Alder Reaction: The structure of certain isomers of this compound, particularly those that can adopt a conformation containing a conjugated diene and a dienophile, is well-suited for intramolecular [4+2] cycloaddition, also known as the Diels-Alder reaction. wikipedia.orgresearchgate.net This pericyclic reaction is a powerful tool for forming two rings in a single, stereospecific step. researchgate.net The reaction proceeds through a highly ordered transition state, and its intramolecular nature often leads to increased reaction rates and high selectivity compared to its intermolecular counterpart. researchgate.net The presence of an electron-withdrawing group on the dienophile, such as the carboxylic acid in the substrate, can facilitate the reaction. wikipedia.org Furthermore, Lewis acids can be used as catalysts to accelerate the reaction and enhance its selectivity. masterorganicchemistry.com
Metal-Mediated Cyclization: Transition metal salts, particularly those of mercury(II), are effective mediators for the cyclization of unsaturated compounds. beilstein-journals.org The general mechanism involves the reaction of an alkene or alkyne with the Hg(II) salt to form a mercurial carbonium ion. This electrophilic intermediate is then attacked by an intramolecular nucleophile, such as another double bond or the carboxylic acid oxygen, to yield a cyclized organomercury complex. beilstein-journals.org
Rearrangement Mechanisms: Rearrangement reactions can occur in conjunction with or subsequent to cyclization. For instance, acid-catalyzed cyclizations can be followed by successive rearrangements to yield a thermodynamically more stable product. researchgate.net A notable rearrangement pathway is the retro-Diels-Alder reaction, which is the microscopic reverse of the Diels-Alder cycloaddition. wikipedia.org This reaction becomes favorable at high temperatures and can be used to generate diene and dienophile pairs from a cyclohexene (B86901) adduct.
The table below details research findings on relevant cyclization mechanisms.
| Reaction Type | Substrate Class / Example | Conditions / Catalyst | Mechanism / Key Features | Product Class | Reference |
|---|---|---|---|---|---|
| Acid-Catalyzed Cyclization | Polyenoic acids (Retinoic acid homologues) | H₂SO₄ | Cationic cyclization cascade initiated by protonation of a double bond. | Hydrindene derivatives | rsc.org |
| Intramolecular Diels-Alder | Molecule containing both a diene and a dienophile | Thermal or Lewis Acid (e.g., SnCl₄) | Concerted [4+2] cycloaddition. High stereoselectivity (Endo preference). masterorganicchemistry.com Less negative activation entropy than intermolecular version. researchgate.net | Bicyclic systems (e.g., substituted cyclohexenes) | wikipedia.orgresearchgate.netmasterorganicchemistry.com |
| Mercury(II)-Mediated Cyclization | Unsaturated bonds (alkenes, alkynes) | Hg(II) salts (e.g., Hg(OTf)₂, HgCl₂) | Formation of a mercurial carbonium ion followed by intramolecular nucleophilic attack. | Heterocyclic and carbocyclic structures | beilstein-journals.org |
| Brønsted Acid-Catalyzed Cycloisomerization | Aryl-substituted alkynylnaphthols | Chiral N-triflyl phosphoramide | Enantioselective carbocyclization via regioselective protonation. | Axially chiral phenanthrene (B1679779) derivatives | researchgate.net |
Derivatives and Structural Analogs of Dodeca 2,6,10 Trienoic Acid
Alkylamides and Their Research Relevance
Alkylamides are a significant class of derivatives where the carboxylic acid group of a fatty acid is replaced by an amide linkage to an alkylamine. In nature, many structurally related alkylamides, particularly from plants like Echinacea and Anacyclus pyrethrum, have been identified and researched for their pharmacological effects. nih.govresearchgate.net These natural compounds have spurred interest in the synthesis and evaluation of alkylamide derivatives of various fatty acids, including those related to dodeca-2,6,10-trienoic acid.
Research into alkylamides has revealed a broad spectrum of biological activities, including immunomodulatory, anti-inflammatory, and antimicrobial effects. nih.gov For instance, certain alkylamides isolated from Echinacea have been shown to interact with cannabinoid type-2 (CB2) receptors, which may explain their immunomodulatory properties. nih.gov Dodeca-2E,4E-dienoic acid isobutylamide, a related unsaturated alkylamide, has demonstrated potent antiviral activity against rhinoviruses and influenza viruses, as well as the ability to inhibit the production of the pro-inflammatory cytokine IL-8. researcher.life The general biological relevance of alkylamides has driven research into the specific roles of the fatty acid chain and the amide substituent in determining their activity. nih.gov
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For amide derivatives of unsaturated fatty acids, SAR studies have provided key insights.
A study investigating derivatives of farnesoic acid, a branched-chain analog of this compound, found that converting the carboxylic acid to an amide was critical for conferring antifungal activity. jmb.or.kr Among the synthesized amides, the primary amide of farnesoic acid (3,7,11-trimethyl-dodeca-2,6,10-trienoic acid amide) displayed potent activity against several fungi, including Aspergillus niger and Candida albicans, with minimum inhibitory concentrations (MIC) ranging from 6.25 to 25 µg/ml. jmb.or.kr In contrast, ester derivatives of the same acid were found to be inactive against bacteria, suggesting the amide functional group is essential for this specific antimicrobial action. jmb.or.kr
The nature of the alkyl group in the amide also plays a role. For example, N-hexadecyl-3,7,11-trimethyldodeca-2,6,10-trienamide, an amide of farnesoic acid, has been investigated as an antagonist of the eye protein RPE65, which is involved in the visual cycle. nih.govuni.lu This highlights how modifying the amide substituent can direct the molecule towards specific biological targets.
The preparation of synthetic analogs is a cornerstone of medicinal chemistry, allowing for the systematic evaluation of a compound's therapeutic potential. The synthesis of fatty acid amides typically involves activating the carboxylic acid and then reacting it with the desired amine.
For instance, the synthesis of a series of farnesoic acid derivatives was undertaken to evaluate their ability to regulate the morphological transition of Candida albicans from a yeast to a hyphal form, a key step in its pathogenesis. jmb.or.krgoogle.com Similarly, the synthesis of a dodecapentaenoic acid thioester, an analog of a putative biosynthetic intermediate for the antifungal agent HSAF, demonstrates the chemical strategies used to create these complex molecules for biological investigation. nih.govrsc.org These synthetic efforts often involve multi-step reaction sequences to build the desired carbon chain with specific double bond geometries and to introduce the final functional group. nih.gov
Esters and Ether Derivatives
Ester and ether derivatives of this compound and its analogs involve modification of the carboxylic acid head group or the hydrocarbon chain. Methyl farnesoate, the methyl ester of farnesoic acid, is a well-known example. lookchem.com It functions as a crucial reproductive hormone in crustaceans, where it is produced from farnesoic acid by the enzyme farnesoic acid O-methyltransferase. echelon-inc.com This biological role underscores the importance of esterification in modulating the activity of this class of molecules. Ethyl esters, such as (2E,6E)-3,7,11-Trimethyl-2,6,10-dodecatrienoic acid ethyl ester, have also been synthesized. chemsrc.com
However, not all esterifications lead to enhanced bioactivity. In a study evaluating the antimicrobial properties of farnesoic acid derivatives, a range of its ester derivatives were found to be inactive against bacterial growth, in stark contrast to the corresponding amide derivatives. jmb.or.kr
Ether derivatives are less common, but examples like (2Z,6E)-5-ethoxy-3,7,11-trimethylthis compound have been synthesized, indicating that modifications along the carbon chain are also an area of chemical exploration.
Hydroxylated and Oxylated Derivatives
Hydroxylation (the addition of a hydroxyl, -OH, group) and oxylation (the introduction of a keto, =O, group) represent another avenue for creating derivatives. These functional groups can significantly alter a molecule's polarity and its potential for hydrogen bonding, thereby influencing its biological interactions.
An example of a hydroxylated derivative is (2E,6E,10Z)-12-hydroxy-10-(hydroxymethyl)-6-methyl-2-(4-methylpent-3-enyl)this compound. epa.govnih.govplantaedb.com This complex molecule features multiple hydroxyl groups. Hydroxylated fatty acids are common in nature and can be produced through the action of lipoxygenase enzymes. gerli.com Other related hydroxylated compounds include (4E,6E)-3-hydroxydodeca-4,6-dienoic acid, which has been isolated from marine organisms. The synthesis of such compounds often involves specific hydroxylation processes. The position of the hydroxyl group is critical; for example, 2-hydroxy fatty acids are found in specialized tissues like the brain. gerli.com
The term "oxo" is used to denote a keto group in the carbon chain. aocs.org These oxylated derivatives add another layer of chemical diversity to this family of compounds.
Branched-Chain Analogs (e.g., Farnesoic Acid)
Farnesoic acid is a prominent branched-chain analog of this compound. nih.govebi.ac.uk Its chemical structure is this compound with three additional methyl groups at positions 3, 7, and 11, giving it the systematic IUPAC name (2E,6E)-3,7,11-trimethylthis compound. nih.govebi.ac.uk
Farnesoic acid is a biologically significant molecule that acts as a signaling molecule in various organisms. ebi.ac.uk In the fungus Candida albicans, it inhibits the morphological transition from budding yeast to the invasive filamentous form. jmb.or.krebi.ac.uk It is also a key intermediate in the biosynthetic pathway of juvenile hormones in insects, which are crucial regulators of metamorphosis and reproduction. ebi.ac.uk The biological activities of farnesoic acid have led to extensive research into its derivatives to understand the structural requirements for its various functions. jmb.or.krebi.ac.uk
| Derivative/Analog Class | Example Compound Name | Structural Modification | Key Research Finding | Reference |
|---|---|---|---|---|
| Alkylamide | 3,7,11-trimethyl-dodeca-2,6,10-trienoic acid amide | Amide of farnesoic acid | Potent antifungal activity against A. niger and C. albicans. | jmb.or.kr |
| Ester | Methyl farnesoate | Methyl ester of farnesoic acid | Acts as a reproductive hormone in crustaceans. | echelon-inc.com |
| Hydroxylated Derivative | (2E,6E,10Z)-12-hydroxy-10-(hydroxymethyl)-6-methyl-2-(4-methylpent-3-enyl)this compound | Multiple hydroxyl groups and methyl branches | Identified as a complex natural product. | epa.govnih.gov |
| Branched-Chain Analog | Farnesoic acid | Methyl groups at C3, C7, and C11 | Inhibits filament formation in C. albicans and is a precursor to insect juvenile hormone. | ebi.ac.uk |
Advanced Analytical Methodologies in Research
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Systems
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of Dodeca-2,6,10-trienoic acid and its derivatives, such as N-alkylamides, from complex matrices like plant extracts. scielo.brmdpi.com The method's high resolution and adaptability make it ideal for isolating these compounds.
Detailed Research Findings: Researchers typically employ reversed-phase HPLC, which separates compounds based on their hydrophobicity. C18 columns are the most common stationary phase used for this purpose. scielo.brmdpi.com The mobile phase often consists of a gradient mixture of water (frequently containing a modifier like 0.1% formic or acetic acid to improve peak shape) and an organic solvent such as methanol (B129727) or acetonitrile. scielo.br This gradient elution allows for the effective separation of highly polar compounds from the less polar alkylamides. mdpi.com
Detection is commonly achieved using a Diode Array Detector (DAD) or a UV-Vis detector, which monitors the absorbance of the conjugated double bond system present in the molecule. For more definitive identification and structural confirmation, HPLC systems are often coupled with mass spectrometers (LC-MS). iitg.ac.in In studies of related compounds, such as dodeca-2E,4E-dienoic acid isobutylamide, HPLC has been used not only for separation but also for purity assessment, with purities of standards specified as not less than 98%. scielo.br
Table 1: Representative HPLC Conditions for Analysis of this compound Analogues
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Structural Elucidation and Quantification
Mass Spectrometry (MS) is an indispensable tool for the analysis of this compound, providing precise information on its molecular weight and structure. When coupled with a separation technique like HPLC or GC, it offers unparalleled specificity and sensitivity. The molecular formula for this compound is C12H18O2, with a corresponding molecular weight of approximately 194.27 g/mol . nih.gov
Detailed Research Findings: Electrospray ionization (ESI) is a common soft ionization technique used in LC-MS that allows for the analysis of the intact molecule, typically observing the protonated molecule [M+H]+ or the deprotonated molecule [M-H]-. iitg.ac.in High-resolution mass spectrometry (HRMS) can determine the exact mass of the molecule (194.1307), which helps to confirm its elemental composition. nih.govvulcanchem.com
Tandem mass spectrometry (MS/MS) is used for detailed structural elucidation. The precursor ion (e.g., the molecular ion) is isolated and fragmented, and the resulting product ions are analyzed. This fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure, revealing information about the carbon chain, the position of double bonds, and functional groups. scielo.brmdpi.com For instance, in the analysis of related N-alkylamides, MS2 fragmentation spectra are used to definitively identify the compounds in a sample. scielo.br The structural elucidation of saurufuran B, a complex derivative of this compound, was confirmed using mass spectrometry which verified the molecular ion peak corresponding to its chemical formula. vulcanchem.com
Table 2: Mass Spectrometry Data for this compound and a Related Derivative
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for the unambiguous structural and stereochemical determination of this compound. Both one-dimensional (1H and 13C NMR) and two-dimensional (e.g., COSY, HMBC, HSQC) NMR experiments are employed.
Detailed Research Findings: ¹H NMR provides information about the chemical environment of protons in the molecule. Key signals include those for the vinyl protons on the double bonds, the methylene (B1212753) (CH2) protons along the aliphatic chain, and the terminal methyl (CH3) group. The coupling constants (J-values) between adjacent protons, particularly the vinyl protons, are critical for assigning the stereochemistry (E or Z) of the double bonds. cardiff.ac.uk
¹³C NMR spectroscopy is used to identify all the unique carbon atoms in the structure, including the carboxyl carbon, the sp² hybridized carbons of the double bonds, and the sp³ hybridized carbons of the aliphatic chain. vulcanchem.com
In complex cases, such as the structural elucidation of the natural product saurufuran B, a this compound derivative, a combination of 1D and 2D NMR techniques was essential for the complete assignment of its structure. vulcanchem.com Similarly, the purity of a synthesized dodeca-2, 6, 10-trienoate was confirmed using ¹H NMR before proceeding with further reactions. cardiff.ac.uk
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for detecting and quantifying compounds that contain chromophores—parts of a molecule that absorb light in the UV or visible regions of the electromagnetic spectrum.
Detailed Research Findings: The structure of this compound contains a system of conjugated double bonds (a triene). This conjugated system acts as a chromophore, absorbing UV radiation. The wavelength of maximum absorbance (λmax) is characteristic of the extent of conjugation. This property is widely exploited in HPLC, where a UV-Vis or DAD detector is used for quantitative analysis by measuring the absorbance of the compound as it elutes from the column. scielo.br The identification of related dodecanoic acid derivatives in research is often performed using a combination of chromatographic separation and UV spectrometry. scielo.br
Gas Chromatography (GC) Applications in Analysis
Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful technique for the analysis of volatile and semi-volatile compounds. For a carboxylic acid like this compound, derivatization is often required to increase its volatility and thermal stability for GC analysis.
Detailed Research Findings: The most common derivatization method is esterification, for example, converting the carboxylic acid to its methyl ester. This process reduces the compound's polarity and allows it to be readily analyzed by GC. Research has documented the GC-MS analysis of a methyl ester derivative of this compound found in a plant extract. academicjournals.org The analysis provides a retention time and a mass spectrum, which together allow for positive identification of the compound. academicjournals.org
The GC method involves injecting the sample into a heated inlet, where it is vaporized and carried by an inert gas (like helium) through a capillary column. pan.pl The column separates compounds based on their boiling points and interactions with the stationary phase. A temperature program, where the oven temperature is gradually increased, is used to elute compounds with different volatilities over time. pan.pl Data available for the related C15 aldehyde, (2E,6E)-farnesal, in the NIST database confirms the suitability of GC for analyzing molecules with this carbon backbone. nist.gov
Table 3: Typical GC-MS Parameters for the Analysis of Related Fatty Acid Esters
Biological Roles and Mechanistic Studies Non Human Systems
Signaling Molecule Functions in Microorganisms
The dodeca-2,6,10-trienoic acid derivative, farnesoic acid, functions as a critical signaling molecule in certain microorganisms, most notably in the pathogenic yeast Candida albicans. It acts as an autoregulatory substance, influencing the organism's morphology in a density-dependent manner, a phenomenon related to quorum sensing.
Candida albicans possesses the ability to switch between a unicellular yeast form and a multicellular, invasive filamentous (hyphal) form. pnas.orgasm.org This morphological transition is a key factor in its virulence. pnas.org Research has shown that C. albicans excretes farnesoic acid into its environment, which serves to inhibit the transition from the yeast to the hyphal form. pnas.orgnih.gov This molecule effectively suppresses filamentous growth without impeding the growth of the yeast cells themselves. pnas.org
Farnesoic acid is considered a quorum-sensing molecule that allows the fungal cells to regulate their morphology based on population density. snu.ac.kr As the cell population grows, the concentration of secreted farnesoic acid increases, which then signals the population to maintain the yeast form and prevents the formation of hyphae. snu.ac.kr Studies have also identified that other structurally related molecules can influence this process. For instance, farnesol (B120207), the alcohol precursor to farnesoic acid, is a well-documented inhibitor of this same transition and is produced by most C. albicans strains. asm.org Interestingly, the bacterial signaling molecule cis-2-dodecenoic acid (BDSF) can also inhibit germ tube formation in C. albicans, highlighting potential cross-kingdom communication. elsevier.es
The mechanism by which farnesoic acid inhibits filamentation in C. albicans involves the modulation of specific gene expression pathways. ebi.ac.uk A key gene induced by farnesoic acid is CaPHO81. asm.orgebi.ac.ukunl.edu The protein product of this gene, Pho81p, is a cyclin-dependent kinase inhibitor and is essential for the anti-filamentation effect of farnesoic acid. snu.ac.krunl.edu
In experiments where the CaPHO81 gene was deleted, the mutant C. albicans cells grew exclusively in the filamentous form and were insensitive to the inhibitory effects of farnesoic acid. ebi.ac.ukunl.edu Furthermore, in these mutants, the expression of several hypha-specific genes, which are normally repressed by farnesoic acid, remained high. ebi.ac.uk This demonstrates that farnesoic acid signaling acts through Pho81p to control the expression of genes that drive morphological changes. ebi.ac.uk Subsequent research identified a transcription factor, CaHot1p, that binds to the promoter of PHO81 and is required to induce its expression in response to farnesoic acid, further elucidating this regulatory network. snu.ac.krunl.edu
Table 1: Key Genes in C. albicans Modulated by Farnesoic Acid Signaling
| Gene | Function | Response to Farnesoic Acid |
|---|---|---|
| CaPHO81 | Encodes a cyclin-dependent kinase inhibitor required for hyphal inhibition. | Expression is induced. asm.orgebi.ac.ukunl.edu |
| CaHOT1 | Encodes a transcription factor that activates CaPHO81 expression. | Expression is induced; required for the FA response. snu.ac.krunl.edu |
| CPH1 | Transcription factor in the MAP kinase pathway for filamentation. | Expression is repressed in a CaPHO81-dependent manner. ebi.ac.uk |
| EFG1 | Key transcription factor in the cAMP-PKA pathway for filamentation. | Expression is repressed in a CaPHO81-dependent manner. ebi.ac.uk |
| HWP1 | Hyphal wall protein 1; involved in adhesion and biofilm formation. | Expression is repressed in a CaPHO81-dependent manner. ebi.ac.uk |
Endocrine System Modulation in Insects
In the class Insecta, sesquiterpenoids derived from the farnesoic acid backbone are crucial hormones that regulate key life processes. Farnesoic acid itself is a direct precursor in the biosynthesis of the critically important juvenile hormones. frontiersin.orgresearchgate.net
Juvenile hormones (JHs) are a group of sesquiterpenoids that control development, reproduction, and metamorphosis in insects. frontiersin.orgwikipedia.org Farnesoic acid is a central intermediate in the JH biosynthetic pathway. frontiersin.orgnih.gov The pathway begins with acetyl-CoA and proceeds through the mevalonate (B85504) pathway to produce farnesyl pyrophosphate (FPP). frontiersin.org FPP is then converted in several steps to farnesoic acid. pnas.org
The final steps to create active JH from farnesoic acid vary between insect orders. frontiersin.orgwikipedia.org
In most insect orders (including Diptera, Orthoptera, and Coleoptera), farnesoic acid is first methylated by the enzyme Juvenile hormone acid O-methyltransferase (JHAMT) to form methyl farnesoate (MF). researchgate.netcabidigitallibrary.org Subsequently, the enzyme CYP15A1 (a P450 epoxidase) catalyzes the epoxidation of MF to produce the active Juvenile Hormone III (JH III), the most common form of JH in insects. cabidigitallibrary.orgnih.gov
In Lepidoptera (moths and butterflies), the sequence is reversed: farnesoic acid is first epoxidized to JH acid and then methylated by JHAMT to form active JH. wikipedia.orgpnas.org
The compound methyl farnesoate (MF) is not merely an intermediate; it is recognized as a major circulating hormone in crustaceans, where it performs functions analogous to insect JHs, such as regulating reproduction and development. plos.orgoup.comresearchgate.netnih.govnih.gov It is also found in the hemolymph of some insects and is considered to have hormonal activity itself. researchgate.netplos.org
Table 2: Final Steps of Juvenile Hormone III Biosynthesis (Non-Lepidopteran Pathway)
| Step | Substrate | Enzyme | Product |
|---|---|---|---|
| 1. Methylation | Farnesoic acid | Juvenile hormone acid O-methyltransferase (JHAMT) | Methyl farnesoate (MF) |
| 2. Epoxidation | Methyl farnesoate (MF) | CYP15A1 Epoxidase | Juvenile Hormone III (JH III) |
The primary role of juvenile hormone is to regulate the timing of metamorphosis. frontiersin.orgplos.org High titers of JH in the hemolymph of an insect larva promote growth and ensure that at each molt, the insect remains in a juvenile (larval) state. researchgate.net The presence of JH essentially prevents the expression of adult characteristics.
Metamorphosis into a pupa and then an adult can only be initiated when the level of JH biosynthesis, and thus the JH titer in the hemolymph, decreases significantly. pnas.orgresearchgate.net The transcriptional suppression of the JHAMT gene is a crucial regulatory point; a decline in its expression leads to the cessation of JH production, which is a prerequisite for metamorphosis to begin. pnas.orgresearchgate.net Therefore, by serving as the immediate precursor to JH, farnesoic acid and its metabolic pathway are integral to the control of these major developmental transitions in insects.
Ecological Interactions
The biological roles of this compound and its derivatives extend beyond the internal regulation of a single organism, mediating interactions between different species and with the environment.
Inter-Kingdom Communication: The structural similarity between the fungal quorum-sensing molecule farnesoic acid and bacterial signaling molecules like DSF (diffusible signal factor) from Xanthomonas campestris suggests a basis for inter-kingdom communication. elsevier.es Bacterial signals can be recognized by the fungal receptor system for farnesoic acid, leading to an inhibition of C. albicans filamentation. elsevier.es This allows bacteria to influence the morphology and virulence of fungi sharing the same micro-environment.
Plant Defense: Some plants have evolved the ability to synthesize insect hormones or their mimics as a defense mechanism against herbivory. nih.gov For example, the sedge Cyperus iria produces high levels of JH III, which is biosynthesized from the same pathway involving farnesoic acid. nih.gov The presence of this insect hormone in plant tissues can disrupt the normal development and reproduction of herbivorous insects that consume the plant, providing a sophisticated chemical defense.
Crustacean Biology: In crustaceans, farnesoic acid and its methylated form, methyl farnesoate (MF), are key regulators of physiology, particularly reproduction and development. nih.govnih.govmdpi.com Unlike in most insects, MF often serves as the primary, active hormone in crustaceans, highlighting a divergence in the endocrine signaling of these major arthropod groups. oup.comresearchgate.net Recent studies show that farnesoic acid and methyl farnesoate can regulate different sets of genes in shrimp, suggesting distinct, rather than merely precursor-product, roles for each molecule. nih.govmdpi.com
Role as Pheromones or Kairomones
While this compound itself is not extensively documented as a pheromone, its methylated derivative, methyl (2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoate (methyl farnesoate), and the related alcohol, farnesol, have been identified as significant semiochemicals in various insect species. Farnesol has been shown to act as a male sex attractant for the twospotted spider mite, Tetranychus urticae. europa.eu Additionally, homologs of farnesal (B56415), such as (2Z,6E)- and (2E,6E)-7-ethyl-3,11-dimethyl-2,6,10-dodecatrienals, are recognized as female sex pheromones in the cowpea weevil, Callosobruchus chinensis. conicet.gov.ar These structurally similar compounds highlight the potential for this compound and its derivatives to function in insect chemical communication.
Involvement in Plant-Insect or Microbe-Host Interactions
This compound and its derivatives are involved in complex interactions between different organisms. For instance, 3,7,11-trimethylthis compound (farnesoic acid) has been reported in plants like Conyza stricta and Solanum habrochaites. nih.gov In insects, methyl farnesoate, the methyl ester of farnesoic acid, is a crucial juvenile hormone precursor. nih.gov Its presence has been confirmed in the hemolymph of insects from five different orders, suggesting a widespread role in insect development. nih.gov
In the realm of microbe-host interactions, farnesoic acid is produced by the fungus Candida albicans and acts as a quorum-sensing molecule, regulating its morphological transition from a yeast to a filamentous form. jmb.or.kr This transition is often linked to the fungus's virulence. The structural similarity of farnesoic acid to the bacterial signaling molecule DSF (cis-11-methyl-2-dodecenoic acid) from Xanthomonas campestris points to potential cross-kingdom communication. wiley.com
Antimicrobial and Antifungal Activity Mechanisms (Non-Clinical)
Derivatives of this compound have demonstrated notable antimicrobial and antifungal properties in laboratory settings. A study on farnesoic acid derivatives revealed that while the parent compound had weak antifungal activity, its primary amide form, 3,7,11-trimethyl-dodeca-2,6,10-trienoic acid amide, exhibited potent antifungal activity against Aspergillus niger, Candida albicans, and Trichophyton species, with Minimum Inhibitory Concentrations (MICs) ranging from 6.25 to 25 µg/ml. jmb.or.krkoreascience.kr In contrast, another derivative, geranylgeranoic acid, showed strong antibacterial activity against Salmonella typhimurium, Proteus vulgaris, and Bacillus subtilis. jmb.or.krkoreascience.kr
Table 1: In vitro Antimicrobial Activity of this compound Derivatives
| Compound | Test Organism | Activity | MIC (µg/ml) |
|---|---|---|---|
| 3,7,11-trimethyl-dodeca-2,6,10-trienoic acid amide | Aspergillus niger | Antifungal | 6.25-25 jmb.or.krkoreascience.kr |
| 3,7,11-trimethyl-dodeca-2,6,10-trienoic acid amide | Candida albicans | Antifungal | 6.25-25 jmb.or.krkoreascience.kr |
| 3,7,11-trimethyl-dodeca-2,6,10-trienoic acid amide | Trichophyton sp. | Antifungal | 6.25-25 jmb.or.krkoreascience.kr |
| Geranylgeranoic acid | Salmonella typhimurium | Antibacterial | 6.25-12.5 jmb.or.krkoreascience.kr |
| Geranylgeranoic acid | Proteus vulgaris | Antibacterial | 6.25-12.5 jmb.or.krkoreascience.kr |
| Geranylgeranoic acid | Bacillus subtilis | Antibacterial | 6.25-12.5 jmb.or.krkoreascience.kr |
The precise molecular mechanisms by which this compound and its derivatives exert their antimicrobial effects are still under investigation. However, some insights have been gained. In Candida albicans, farnesoic acid is known to inhibit the yeast-to-hypha transition, a key virulence factor. jmb.or.kr While the exact molecular target is not fully elucidated, this suggests an interference with the signaling pathways that control fungal morphology. The structural features of these compounds, particularly the presence of conjugated double bonds and functional groups like amides, are believed to be crucial for their interaction with biological targets within microbial cells, potentially including enzymes or cell membrane components. jmb.or.kr
Other Biological System Interactions (e.g., Crustacean Vitellogenin Production)
In crustaceans, methyl farnesoate, the methyl ester of a derivative of this compound, plays a significant hormonal role, analogous to insect juvenile hormone. It is implicated in the regulation of vitellogenin production, a precursor to egg yolk protein, and thus is essential for female reproduction. It has also been shown to influence male sex determination in some crustacean species. researchgate.netthegoodscentscompany.com
Theoretical and Computational Investigations
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the electronic structure of Dodeca-2,6,10-trienoic acid. These ab initio methods, meaning "from first principles," solve the Schrödinger equation to provide approximate solutions for complex systems without reliance on empirical data. lsu.edu Such calculations can predict a variety of properties, including molecular geometry, dipole moments, and thermochemical data. lsu.edu
For unsaturated fatty acids like this compound, methods such as Density Functional Theory (DFT) are employed to investigate electronic, spectral, and thermodynamic properties in different environments. researchgate.net These calculations help in understanding how the quantum properties of the molecule influence its biological functions. researchgate.net The Born-Oppenheimer approximation, which considers the nuclei to be stationary relative to the much lighter electrons, is a foundational concept in these computations, leading to the idea of a potential energy surface. lsu.edu The process is typically iterative, achieving a self-consistent field (SCF) to determine the optimal orbitals that minimize the molecule's energy. lsu.edu
Key parameters obtained from these calculations for fatty acids include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy gap between HOMO and LUMO is particularly important as it relates to the molecule's reactivity and stability.
Table 1: Predicted Electronic Properties of Unsaturated Fatty Acids
| Property | Significance | Typical Computational Method |
|---|---|---|
| HOMO Energy | Relates to the ability to donate electrons | DFT, Hartree-Fock |
| LUMO Energy | Relates to the ability to accept electrons | DFT, Hartree-Fock |
| HOMO-LUMO Gap | Indicates chemical reactivity and stability | DFT, Hartree-Fock |
| Electron Density Map | Visualizes electron distribution and potential reaction sites | DFT, Hartree-Fock |
Molecular Dynamics Simulations of Interactions with Biological Macromolecules
Molecular dynamics (MD) simulations provide insights into the dynamic interactions between this compound and biological macromolecules such as proteins. springernature.com These simulations model the movement of atoms over time, offering a view of conformational changes and binding events that are often inaccessible through experimental methods alone. springernature.comyoutube.com
When studying fatty acid-protein interactions, MD simulations can reveal specific binding sites and the nature of the forces involved, such as hydrophobic interactions and hydrogen bonding. youtube.com For instance, simulations of stearic acid with fatty acid-binding proteins have shown how the fatty acid chain interacts with different amino acid residues within the binding pocket. nih.gov Such studies can also rationalize differences in binding affinities between various fatty acids and proteins. nih.gov
The setup of these simulations typically involves placing the fatty acid and the protein in a simulated aqueous environment with appropriate ion concentrations to mimic physiological conditions. morressier.com The interactions are governed by a force field, which is a set of parameters that describe the potential energy of the system. youtube.com By analyzing the trajectory of the simulation, researchers can identify key residues involved in binding and understand the conformational dynamics of both the ligand and the protein upon complex formation. researchgate.net
Table 2: Parameters Investigated in MD Simulations of Fatty Acid-Protein Interactions
| Parameter | Description | Relevance |
|---|---|---|
| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure | Indicates the stability of the simulation and conformational changes |
| Radius of Gyration (Rg) | Represents the compactness of a molecule | Provides information on the folding and unfolding of the protein |
| Interaction Energy | The energy of interaction between the fatty acid and the protein | Quantifies the strength of binding |
| Hydrogen Bonds | The number and duration of hydrogen bonds formed | Identifies key stabilizing interactions |
Conformational Analysis and Energy Landscapes
Conformational analysis of long-chain fatty acids can be performed using computational methods like molecular dynamics simulations. aip.org These simulations can explore the potential energy landscape of the molecule, identifying low-energy, stable conformations. arxiv.org For very long-chain fatty acids, simulations have shown that the flexible tail can adopt various shapes, including extended and bent conformations, and can even interact with the opposite leaflet in a lipid bilayer. aip.orgarxiv.org The study of these conformations is crucial for understanding how fatty acids pack within cell membranes and interact with proteins. wikipedia.orgaip.org
Structure-Property Relationship Modeling (excluding physical properties)
Structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) models are computational tools used to correlate the chemical structure of a molecule with its biological activity. wikipedia.org These models are essential in medicinal chemistry for predicting the activity of new compounds and for optimizing the structure of existing ones to enhance their desired effects. wikipedia.orgcreative-proteomics.com
For this compound, SAR studies would involve analyzing how variations in its structure, such as the position and configuration of the double bonds or the addition of functional groups, affect its biological activity. wikipedia.org QSAR models take this a step further by developing mathematical equations that quantitatively link molecular descriptors to biological activity. nih.gov
Molecular descriptors can be categorized by their dimensionality (1D, 2D, 3D) and can represent various physicochemical properties of the molecule. nih.gov These descriptors, such as electronic properties (e.g., HOMO/LUMO energies) and steric parameters, are used to build predictive models. nih.gov Such models could be used to predict the inhibitory activity of this compound derivatives against a particular enzyme or their affinity for a receptor.
Cheminformatics and Database Annotation
Cheminformatics plays a crucial role in the organization and retrieval of information about chemical compounds like this compound. Large public databases such as PubChem and ChEBI serve as central repositories for chemical information, including structural data, computed properties, and links to relevant literature. nih.gov
This compound is annotated in these databases with a unique identifier. For instance, its ChEBI ID is CHEBI:36972. nih.gov These databases provide a wealth of computed descriptors for the molecule, such as its IUPAC name ((2E,6E,10E)-dodeca-2,6,10-trienoic acid), InChI key, and SMILES string. nih.gov The annotation also includes its classification within chemical ontologies. For example, this compound is classified as a dodecatrienoic acid and an alpha,beta-unsaturated monocarboxylic acid. nih.gov
Lipid-specific databases like LIPID MAPS further classify fatty acids into a hierarchical system, which aids in their systematic study. nih.govcardiff.ac.uk The standardized annotation of lipids in these databases is essential for the interoperability of data and for facilitating research in lipidomics. nih.govcardiff.ac.uknih.gov
Table 3: Database Annotation for this compound
| Database | Identifier | Information Provided |
|---|---|---|
| PubChem | CID 11966271 | IUPAC name, molecular formula, computed properties, synonyms. nih.gov |
Table of Compound Names
| Compound Name |
|---|
| This compound |
| Stearic acid |
| Arachidonic acid |
| Oleic acid |
| Farnesoic acid |
| Palmitic acid |
| Linoleic acid |
| Alpha-Linolenic acid |
| Docosahexaenoic acid |
| Dodecadienoic acid |
| Dodecatrienoic acid |
| (2E,6E,10E)-dodeca-2,6,10-trienoic acid |
| 3,7,11-Trimethylthis compound |
Future Research Directions and Emerging Applications
Novel Synthetic Methodologies
The creation of polyenoic acids like Dodeca-2,6,10-trienoic acid with precise control over the geometry of its double bonds (stereoselectivity) is a key challenge for organic chemists. Future research is anticipated to focus on developing more efficient and environmentally friendly synthetic routes.
Key Research Thrusts:
Stereoselective Synthesis: The development of novel catalytic systems, potentially using transition metals, to control the E/Z (trans/cis) configuration of the double bonds during synthesis is a primary goal. researchgate.netoup.comresearchgate.net Methods like the Heck-Sonogashira cross-coupling reaction, which has been used for other polyenoic acids, could be adapted for the stereocontrolled synthesis of this compound and its derivatives. researchgate.netresearchgate.net
Enzymatic and Chemo-enzymatic Strategies: The use of enzymes, such as lipases, in synthetic pathways offers the potential for high selectivity under mild reaction conditions. Combining enzymatic steps with traditional chemical reactions could provide efficient and sustainable routes to produce this fatty acid.
Flow Chemistry: Continuous flow synthesis methodologies can offer improved reaction control, scalability, and safety compared to traditional batch processes. Applying flow chemistry to the multi-step synthesis of polyunsaturated fatty acids is a promising area for future exploration.
Exploration of Undiscovered Biosynthetic Pathways
The natural world is a vast reservoir of biochemical diversity. While the general pathways of fatty acid biosynthesis are well-understood, the specific routes leading to the production of this compound in various organisms remain largely uncharacterized.
Prospective Research Areas:
Microbial Prospecting: A systematic screening of diverse microorganisms, particularly from unique environments like marine sediments and symbiotic associations, could lead to the discovery of novel producers of this compound. d-nb.infonih.govfrontiersin.org For instance, some bacteria and fungi are known to produce a variety of unusual fatty acids. d-nb.infonih.govfrontiersin.org
Genomic and Transcriptomic Analysis: Advances in sequencing technologies allow for the rapid identification of gene clusters responsible for the biosynthesis of natural products. By analyzing the genomes of organisms known to produce this compound or related compounds, researchers can identify the specific enzymes (e.g., desaturases, elongases) involved in its formation.
Anaerobic Biosynthesis: While many unsaturated fatty acids are synthesized via oxygen-dependent pathways, some bacteria utilize an anaerobic mechanism. nih.govasm.org Investigating the possibility of an anaerobic pathway for this compound biosynthesis could reveal novel enzymatic machinery and expand our understanding of microbial fatty acid metabolism. nih.govasm.org
Development of New Analytical Techniques for Complex Matrices
The accurate detection and quantification of this compound in complex biological and environmental samples are crucial for understanding its distribution and function. The development of more sensitive and specific analytical methods is an ongoing need.
Future Analytical Advancements:
Advanced Mass Spectrometry (MS) Techniques: The continued evolution of mass spectrometry, including techniques like tandem MS (MS/MS) and high-resolution MS, will enable more precise identification and structural elucidation of fatty acid isomers. nih.govcapes.gov.brnih.govmdpi.com Methods that allow for the determination of double bond positions without the need for extensive sample derivatization are particularly valuable. acs.org
Isomer-Specific Chromatography: Developing chromatographic methods, such as advanced gas chromatography (GC) and high-performance liquid chromatography (HPLC) with specialized columns, is essential for separating the various geometric isomers of this compound. aocs.orgnih.gov This separation is critical as different isomers can have distinct biological activities. aocs.org
Imaging Mass Spectrometry: This technology allows for the visualization of the spatial distribution of specific molecules within tissues and cells. nih.govlipidomicssociety.org Applying imaging MS to study this compound could provide insights into its localization and potential roles in specific biological contexts. nih.govlipidomicssociety.org
In-depth Mechanistic Elucidation of Biological Roles
Preliminary evidence suggests that this compound and its derivatives may play significant roles in various biological processes. A deeper understanding of these mechanisms is a key area for future research.
Key Mechanistic Questions:
Cell-to-Cell Communication: Some unsaturated fatty acids act as signaling molecules in bacteria and fungi. wiley.comwiley.com Research is needed to determine if this compound functions as a quorum-sensing molecule or is involved in other forms of intercellular communication. wiley.comwiley.com
Precursor to Bioactive Molecules: Polyunsaturated fatty acids are often precursors to a wide range of potent signaling molecules, such as oxylipins in plants and eicosanoids in animals. frontiersin.org Investigating the enzymatic conversion of this compound into other bioactive compounds is a promising research avenue.
Interaction with Receptors and Enzymes: Elucidating the specific cellular targets of this compound, such as membrane receptors or intracellular enzymes, is crucial for understanding its mode of action. nih.gov For example, a related compound, 12-oxo-dodecatrienoic acid, has been shown to interact with the leukotriene B4 receptor in human neutrophils. nih.gov
Bioengineering for Enhanced Production in Model Organisms
The ability to produce this compound in large quantities through microbial fermentation would be highly beneficial for both research and commercial applications. Metabolic engineering of model organisms offers a promising approach to achieve this.
Strategies for Bioengineered Production:
Yeast as a Production Host: Yeasts like Saccharomyces cerevisiae and Yarrowia lipolytica are well-established platforms for the production of fatty acids and other valuable chemicals. mdpi.comnih.govfrontiersin.orgresearchgate.netaimspress.com Engineering these yeasts by introducing the necessary biosynthetic genes and optimizing metabolic fluxes could lead to high-titer production of this compound. mdpi.comnih.govfrontiersin.orgresearchgate.netaimspress.com
Metabolic Pathway Optimization: Key metabolic engineering strategies include increasing the supply of precursors like acetyl-CoA and malonyl-CoA, enhancing the expression of rate-limiting enzymes, and blocking competing metabolic pathways. nih.govfrontiersin.org
Synthetic Biology Approaches: The use of synthetic biology tools, such as CRISPR-Cas9 for precise genome editing, will facilitate the rapid construction and optimization of microbial cell factories for the production of this specific fatty acid. researchgate.net
Potential Applications in Agriculture and Biotechnology
The unique chemical structure and biological activity of this compound suggest several potential applications in the fields of agriculture and biotechnology.
Emerging Applications:
Biocontrol Agents: Fatty acids and their derivatives produced by microorganisms can have potent antifungal and antibacterial properties. nih.govmdpi.comcapes.gov.br Investigating the ability of this compound to inhibit the growth of plant pathogens could lead to the development of new, environmentally friendly biocontrol agents. nih.govmdpi.commdpi.com
Chemical Probes: As a signaling molecule or a precursor to other bioactive compounds, this compound could be developed into a chemical probe to study specific biological pathways or to identify new drug targets.
Insect Communication and Control: Some fatty acid derivatives are known to act as insect pheromones or play roles in insect development. oup.comoup.comresearchgate.net Farnesoic acid, a methylated derivative of this compound, is a precursor to juvenile hormone in insects. researchgate.net Exploring the potential of this compound and its derivatives to influence insect behavior could lead to novel strategies for pest management.
Q & A
Q. Table 1: Comparative Analysis of Trienoic Acid Bioactivity
| Compound | Source Organism | Bioactivity | Reference |
|---|---|---|---|
| This compound | Bacillus velezensis | Antifungal, antibacterial | |
| α-Linolenic acid | Plant oils | Anti-inflammatory | |
| Columbinic acid | Seed oils | Insecticidal |
Q. Table 2: Recommended Analytical Workflow
| Step | Technique | Purpose |
|---|---|---|
| 1 | LC/MS-IT-TOF | High-resolution mass profiling |
| 2 | GNPS Molecular Networking | Spectral library matching |
| 3 | ¹³C-NMR | Stereochemical confirmation |
Critical Methodological Notes
- Reproducibility : Document all experimental parameters (e.g., column type for LC, gradient elution program) .
- Ethical Compliance : For studies involving microbial isolates, obtain biosafety approvals and cite strain repositories (e.g., ATCC) .
- Data Conflicts : Use systematic reviews to resolve contradictions, as outlined in PRISMA guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
